2,5-Dichloro-4-methoxypyrimidine
Overview
Description
2,5-Dichloro-4-methoxypyrimidine is a chemical compound with the IUPAC name 2,5-dichloro-4-pyrimidinyl methyl ether . It has a molecular weight of 179 and its InChI code is 1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-methoxypyrimidine is represented by the InChI code 1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 . This indicates that the molecule consists of 5 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
2,5-Dichloro-4-methoxypyrimidine is a solid at room temperature . and should be stored in a refrigerator . The compound is shipped at room temperature .Scientific Research Applications
“2,5-Dichloro-4-methoxypyrimidine” is a chemical compound that is used in various fields of scientific research . Here are some potential applications based on my findings:
- Pharmacological Applications : Pyrimidine derivatives, including 2,5-Dichloro-4-methoxypyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity. They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
- Synthesis of Pharmacologically Active Decorated Six-Membered Diazines : The researchers reported the synthesis of 2,4,6-trisbustituted pyrimidines using the commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material for the sequential substitution under Suzuki conditions .
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Preparation of Heteroarylpiperazine Derivatives : This compound can be used for the preparation of heteroarylpiperazine derivatives, which are used in the treatment of Alzheimer’s disease .
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Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine : 2,4-Dichloro-5-methylpyrimidine, which is structurally similar to 2,5-Dichloro-4-methoxypyrimidine, is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
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Preparation of Heteroarylpiperazine Derivatives for Alzheimer’s Disease Treatment : This compound can be used for the preparation of heteroarylpiperazine derivatives, which are used in the treatment of Alzheimer’s disease .
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Synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine : 2,4-Dichloro-5-methylpyrimidine, which is structurally similar to 2,5-Dichloro-4-methoxypyrimidine, is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding eye contact and ingestion .
properties
IUPAC Name |
2,5-dichloro-4-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXVYHFDDCNERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678474 | |
Record name | 2,5-Dichloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-methoxypyrimidine | |
CAS RN |
5750-74-3 | |
Record name | 2,5-Dichloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-4-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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